molecular formula C8H6Cl2O2 B14495592 6-(2,2-Dichlorovinyl)-4-methylpyran-2-one CAS No. 64254-07-5

6-(2,2-Dichlorovinyl)-4-methylpyran-2-one

Cat. No.: B14495592
CAS No.: 64254-07-5
M. Wt: 205.03 g/mol
InChI Key: CUFQFWNJOPUEAC-UHFFFAOYSA-N
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Description

6-(2,2-Dichlorovinyl)-4-methylpyran-2-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dichlorovinyl)-4-methylpyran-2-one typically involves the reaction of 4-methylpyran-2-one with a dichlorovinyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dichlorovinyl)-4-methylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichlorovinyl group to other functional groups.

    Substitution: The dichlorovinyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(2,2-Dichlorovinyl)-4-methylpyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(2,2-Dichlorovinyl)-4-methylpyran-2-one involves its interaction with specific molecular targets. The dichlorovinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key biomolecules is a critical aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorovinyl dimethyl phosphate: Known for its use as an insecticide.

    3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: Another compound with a dichlorovinyl group, used in different applications.

Uniqueness

6-(2,2-Dichlorovinyl)-4-methylpyran-2-one is unique due to its pyranone ring structure combined with the dichlorovinyl group. This combination imparts distinct chemical reactivity and potential applications that are not observed in other similar compounds. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64254-07-5

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

6-(2,2-dichloroethenyl)-4-methylpyran-2-one

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-6(4-7(9)10)12-8(11)3-5/h2-4H,1H3

InChI Key

CUFQFWNJOPUEAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1)C=C(Cl)Cl

Origin of Product

United States

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